molecular formula C22H16N2O4 B14917308 3-hydroxy-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide

Cat. No.: B14917308
M. Wt: 372.4 g/mol
InChI Key: YWECIXGZLCYRMQ-YDZHTSKRSA-N
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Description

3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a naphthalene ring and a chromone moiety, which are linked through a hydrazide bond. The compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 3-acetyl-2H-chromen-2-one. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to around 70°C, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the chromone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide is unique due to the presence of both naphthalene and chromone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-1-(2-oxochromen-3-yl)ethylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C22H16N2O4/c1-13(17-11-16-8-4-5-9-20(16)28-22(17)27)23-24-21(26)18-10-14-6-2-3-7-15(14)12-19(18)25/h2-12,25H,1H3,(H,24,26)/b23-13+

InChI Key

YWECIXGZLCYRMQ-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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